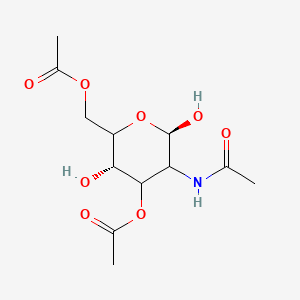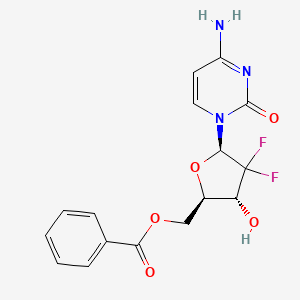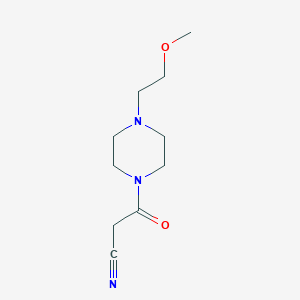
Methyl 5-Bromopicolinate-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Bromopicolinate-D3 is a deuterium-labeled compound with the molecular formula C7H3BrD3NO2 and a molecular weight of 219.05 g/mol . It is a derivative of Methyl 5-Bromopicolinate, where three hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-Bromopicolinate-D3 can be synthesized through a multi-step process. One common method involves the bromination of picolinic acid followed by esterification. The reaction typically involves the use of bromine and a suitable solvent under controlled temperature conditions . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Bromopicolinate-D3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted picolinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-Bromopicolinate-D3 is widely used in scientific research, including:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a reference standard in pharmacokinetic studies and drug development.
Industry: In the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of Methyl 5-Bromopicolinate-D3 involves its interaction with specific molecular targets. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can inhibit certain enzymes or transporters, affecting biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-Bromopicolinate: The non-deuterated form with similar chemical properties but different isotopic composition.
5-Bromopicolinic Acid Methyl Ester: Another derivative with similar applications but without deuterium labeling
Uniqueness
Methyl 5-Bromopicolinate-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are required .
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
methyl 5-bromo-3,4,6-trideuteriopyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3/i2D,3D,4D |
Clave InChI |
JEURNBCYNWNADN-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1Br)[2H])C(=O)OC)[2H] |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)



![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)



